molecular formula C14H6Mg2O6 B13728539 Magnesium 4,4'-dioxido-[1,1'-biphenyl]-3,3'-dicarboxylate

Magnesium 4,4'-dioxido-[1,1'-biphenyl]-3,3'-dicarboxylate

Cat. No.: B13728539
M. Wt: 318.80 g/mol
InChI Key: HTYLNXUFCJXFHK-UHFFFAOYSA-J
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Description

Mg-IRMOF-74-II, also known as Magnesium Isoreticular Metal-Organic Framework-74-II, is a member of the IRMOF-74 series. These compounds are part of the broader category of Metal-Organic Frameworks (MOFs), which are crystalline materials composed of metal ions coordinated to organic ligands. Mg-IRMOF-74-II is notable for its catalytic properties, particularly in hydrogenolysis reactions, where it facilitates the breaking of carbon-oxygen bonds in aromatic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mg-IRMOF-74-II involves the reaction of magnesium ions with 4,4’-dihydroxy-[1,1’-biphenyl]-3,3’-dicarboxylate (dobpdc) under solvothermal conditions. The process typically includes dissolving the organic ligand in a solvent such as dimethylformamide (DMF) and then adding a magnesium salt, such as magnesium nitrate. The mixture is then heated in a sealed vessel at elevated temperatures (around 120-150°C) for several hours to promote the formation of the framework .

Industrial Production Methods

While the industrial production of Mg-IRMOF-74-II is not as widespread as other MOFs, the process can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over the reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Mg-IRMOF-74-II primarily undergoes hydrogenolysis reactions, where it catalyzes the cleavage of carbon-oxygen bonds in aromatic ethers. This reaction is facilitated by the presence of magnesium ions, which act as active sites for the adsorption and activation of hydrogen molecules .

Common Reagents and Conditions

The hydrogenolysis reactions typically require hydrogen gas as a reagent and are conducted under mild conditions, such as room temperature and atmospheric pressure. The presence of the metal-organic framework enhances the reaction efficiency by providing a high surface area and accessible active sites .

Major Products

The major products of the hydrogenolysis reactions catalyzed by Mg-IRMOF-74-II include simpler aromatic compounds, such as phenol and benzene derivatives. These products result from the selective cleavage of the carbon-oxygen bonds in the starting materials .

Mechanism of Action

The mechanism by which Mg-IRMOF-74-II exerts its catalytic effects involves the interaction of hydrogen molecules with the magnesium ions in the framework. The magnesium ions act as open metal sites, which facilitate the adsorption and activation of hydrogen. This activation leads to the cleavage of carbon-oxygen bonds in the substrate molecules, resulting in the formation of simpler aromatic compounds . Density Functional Theory (DFT) calculations suggest that the strong binding of ether and phenol molecules to the magnesium ions is a key factor in the catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mg-IRMOF-74-II is unique in its balance of pore size and catalytic activity. While it does not have the highest catalytic activity among the IRMOF-74 series, it offers a good compromise between structural stability and reactivity. This makes it a versatile catalyst for various hydrogenolysis reactions .

Properties

Molecular Formula

C14H6Mg2O6

Molecular Weight

318.80 g/mol

IUPAC Name

dimagnesium;5-(3-carboxylato-4-oxidophenyl)-2-oxidobenzoate

InChI

InChI=1S/C14H10O6.2Mg/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20;;/h1-6,15-16H,(H,17,18)(H,19,20);;/q;2*+2/p-4

InChI Key

HTYLNXUFCJXFHK-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)[O-])C(=O)[O-])C(=O)[O-])[O-].[Mg+2].[Mg+2]

Origin of Product

United States

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